molecular formula C20H18BrN3S B2442021 N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-60-4

N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2442021
CAS RN: 393823-60-4
M. Wt: 412.35
InChI Key: OEAAJWZOERAQEG-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several interesting structural components, including a bromophenyl group, a phenyl group, a pyrrolopyrazine group, and a carbothioamide group . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl and phenyl groups might be introduced through electrophilic aromatic substitution reactions . The pyrrolopyrazine group could potentially be synthesized through cyclization or ring annulation methods .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolopyrazine group, for example, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could potentially be replaced through a nucleophilic aromatic substitution reaction .

Scientific Research Applications

Anticancer Activity

Researchers have developed novel chemical scaffolds based on the pyrrolo[1,2-a]pyrazine core, demonstrating significant anticancer activity against prostate and breast cancer cells. A specific derivative, identified as (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, showed potent inhibitory effects on cell viability and migration, and induced apoptosis via caspase-3 activation in cancer cells (Seo et al., 2019).

Antimicrobial Agents

Novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives have been synthesized and shown to exhibit good antimicrobial activities against various microorganisms. These compounds were created using a simple and convenient synthesis process, indicating their potential as antimicrobial agents (Abdel-Wahab et al., 2017).

Heterocyclic Synthesis

Studies on the synthesis of heterocyclic compounds using the pyrazine moiety have led to the creation of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showcasing the versatility of pyrazine-based compounds in generating diverse molecular structures with potential biological activities (Gad-Elkareem et al., 2011).

Palladium-Catalyzed Arylation

The palladium-catalyzed Suzuki cross-coupling reaction has been applied to 3,4-dihydropyrrolo[1,2-a]pyrazines, facilitating the synthesis of 6-substituted and 6,8-disubstituted derivatives. This method underscores the chemical flexibility of the pyrrolo[1,2-a]pyrazine scaffold for functionalization, relevant to developing new chemical entities (Castellote et al., 2004).

Antidepressant Activity

A series of carbothioamide derivatives have been synthesized and evaluated for their antidepressant activity, demonstrating the potential of pyrazole-based compounds in the development of new therapeutic agents for depression. One compound, in particular, showed significant reduction in immobility time in animal models, comparable to standard treatments (Mathew et al., 2014).

properties

IUPAC Name

N-(3-bromophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3S/c21-16-8-4-9-17(14-16)22-20(25)24-13-12-23-11-5-10-18(23)19(24)15-6-2-1-3-7-15/h1-11,14,19H,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAAJWZOERAQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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